4H-Pyran-4-one hydrochloride

Übersicht

Beschreibung

4H-Pyran-4-one, also known as Tetrahydro-4H-pyran-4-one, is a versatile colorless liquid used as an intermediate in organic chemistry . It possesses a unique pyran ring structure and is soluble in organic solvents but not water . It is stable but can degrade under certain conditions .

Synthesis Analysis

A simple approach to synthesize new highly substituted 4H-pyran derivatives has been described . Efficient et3n acts as a readily accessible catalyst of this process performed in pure water and with only a 20 mol% of catalyst loading . The extremely simple operational methodology, short reaction times, clean procedure, and excellent product yields render this new approach extremely appealing for the synthesis of 4H-pyrans .

Molecular Structure Analysis

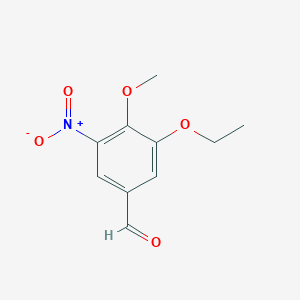

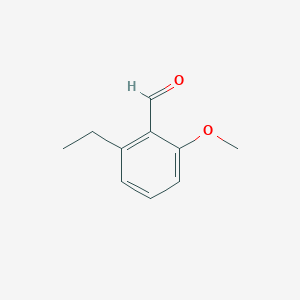

The molecular formula of 4H-Pyran-4-one is C5H4O2 . It has a molecular weight of 96.0841 . The structure is available as a 2d Mol file or as a computed 3d SD file .

Chemical Reactions Analysis

4H-Pyran-4-one has been synthesized following diverse methodologies . Recent preparations of 4H-pyrans involved more complex catalysts such as ionic liquids, heterogeneous catalysts, polyethylene glycol (PEG), magnetic nanoparticles, MOFs, or sophisticated organocatalysts .

Physical And Chemical Properties Analysis

4H-Pyran-4-one is a colorless liquid . It is soluble in organic solvents but not water . It is stable but can degrade under certain conditions .

Wissenschaftliche Forschungsanwendungen

Synthesis of 4H-Pyran-4-one Derivatives

4H-Pyran-4-ones are heterocycles with significant biological properties, valuable in various fields such as fungicides, herbicides, and the treatment of hypersensitivity conditions like asthma and allergies. Their synthesis involves complex chemical processes, as illustrated by Shahrisa et al. (2000), who developed a novel method for their synthesis, particularly focusing on 2-bromomethyl-6-methyl-4H-pyran-4-one (Shahrisa, Tabrizi, & Ahsani, 2000).

Multicomponent Synthesis Techniques

Ye et al. (2010) highlighted the one-pot multicomponent synthesis of polyfunctionalized 4H-pyran derivatives, which offers an efficient route to target compounds with short reaction times and high yields. This technique is particularly beneficial for synthesizing derivatives with fluorochloro pyridyl moieties (Ye, Xu, Shao, Xu, & Li, 2010).

Medicinal Applications

Borah et al. (2021) reviewed the synthesis and medicinal application of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans, emphasizing the role of 4H-pyran-4-ones in pharmaceutical chemistry due to their broad biological activities (Borah, Dwivedi, & Chowhan, 2021).

Catalytic Synthesis Approaches

Heravi et al. (2009) demonstrated the synthesis of 4H-pyrans using Cu(II) oxymetasilicate as an efficient, reusable catalyst. This method offers better yields, shorter reaction times, and mild conditions, emphasizing the importance of catalysts in the synthesis process (Heravi, Beheshtiha, Pirnia, Sadjadi, & Adibi, 2009).

Biological and Pharmacological Applications

Guo et al. (2013) developed an efficient one-pot synthesis method for functionalized 2-amino-4H-pyrans, highlighting their potential in constructing a diversity-oriented library of 4H-pyrans with applications in biology and pharmacology (Guo, An, Mo, Wang, Liu, Wang, & Zhang, 2013).

Environmental Applications

Dib et al. (2022) reported on the use of MgAl2O4 spinel-type as a highly efficient catalyst for one-pot synthesis of 4H-pyrans, demonstrating an environmentally friendly strategy with applications in the synthesis of bioactive compounds (Dib, Kacem, Talbi, Ouchetto, Ouchetto, Essoumhi, Hafid, & Khouili, 2022).

Wirkmechanismus

Safety and Hazards

According to the safety data sheet, 4H-Pyran-4-one is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/eye protection/face protection .

Zukünftige Richtungen

The development of new simple, efficient, and economical procedures affording 4H-pyrans is still required . With the growing concern about sustainability, the use of water as a solvent or co-solvent has become one of the main challenges in green chemistry . Therefore, the development of reactions in pure water is still a challenging task .

Eigenschaften

IUPAC Name |

pyran-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBYHBQCTHMIEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=CC1=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

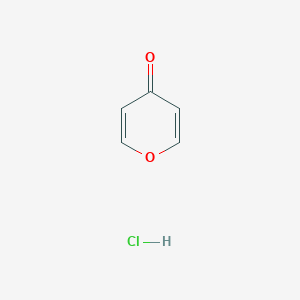

Molecular Formula |

C5H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-Pyran-4-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6,6-Trimethyl-2-(4-methylpentanoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B3301413.png)

![2,3-Bis(2-methoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B3301443.png)